5-Bromo-2-(oxiran-2-yl)pyrimidine
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Overview
Description
5-Bromo-2-(oxiran-2-yl)pyrimidine: is a heterocyclic organic compound that contains both bromine and an epoxide group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxiran-2-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with an epoxide precursor under specific conditions. One common method involves the use of 2-bromomalonaldehyde and amidine compounds as raw materials, which react in one step to form the desired compound . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been studied to accelerate nucleophilic displacement reactions, which can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(oxiran-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide can be used to facilitate the substitution of the bromine atom.
Epoxide Ring Opening: Acidic or basic conditions can be employed to open the epoxide ring, with common reagents including acids, bases, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while epoxide ring opening can produce a range of alcohols and ethers.
Scientific Research Applications
Chemistry: 5-Bromo-2-(oxiran-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors and receptor modulators .
Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes. It can be used in the synthesis of advanced intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxiran-2-yl)pyrimidine involves its interaction with molecular targets through its reactive functional groups. The bromine atom and epoxide group can participate in various chemical reactions, allowing the compound to modify biological molecules and pathways. For example, the epoxide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
5-Bromopyrimidine: Lacks the epoxide group but shares the bromine-substituted pyrimidine core.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, offering different reactivity and applications.
5-Bromo-2-fluorobenzaldehyde: Contains a bromine atom and a fluorine-substituted benzaldehyde group, used in different synthetic contexts.
Uniqueness: 5-Bromo-2-(oxiran-2-yl)pyrimidine is unique due to the presence of both a bromine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H5BrN2O |
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Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-2-(oxiran-2-yl)pyrimidine |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-8-6(9-2-4)5-3-10-5/h1-2,5H,3H2 |
InChI Key |
CKZAZFOQKXVBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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